

Protocol for Avenin Quantification in Food Samples: Application Notes for Researchers

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Introduction

Avenins are a class of prolamin proteins found in oats, analogous to gliadin in wheat, hordein in barley, and secalin in rye. While oats are often included in a gluten-free diet, some avenin peptides can trigger an immune response in a subset of individuals with celiac disease. Therefore, accurate and sensitive quantification of avenin in food products is crucial for consumer safety, regulatory compliance, and quality control in the food industry. This document provides detailed protocols for three common methods used for avenin quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Real-Time Polymerase Chain Reaction (RT-PCR).

Scope

These protocols are intended for researchers, scientists, and quality control professionals in the food industry and drug development sectors. They provide a framework for the quantification of **avenin** in various food matrices, from raw oat grains to processed food products.

Overview of Quantification Methods

Three primary methods for the quantification of **avenin** in food samples are detailed in this application note:



- Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that utilizes
 antibodies specific to avenin for its detection and quantification. It is a widely used method
 for routine screening of food products.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive analytical technique that identifies and quantifies specific avenin peptides after protein extraction and enzymatic digestion. It is often used as a confirmatory method.
- Real-Time Polymerase Chain Reaction (RT-PCR): A molecular biology technique that quantifies the amount of oat DNA in a sample. While it does not directly measure **avenin** protein, it serves as a sensitive and specific marker for the presence of oats.

Data Presentation: Avenin/Gluten Content in Oat Products

The following table summarizes the **avenin** or total gluten content found in various oat products as reported in scientific literature. It is important to note that "gluten-free" labeled oats must typically contain less than 20 mg/kg (ppm) of gluten from wheat, barley, or rye contamination. The values below may reflect both intrinsic **avenin** levels and potential cross-contamination.

Product Type	Oat Variety/Cultivar	Avenin/Gluten Content (mg/kg)	Reference
Oat Flakes	Bílý Mlýn Kepka	38.75 ± 2.60	[1]
Oat Flakes	Albert	50.34 ± 0.55	[1]
Hulless Oat	Stendes Emilija	~40-50	[2]
Husked Oat	Lizete	~20-25	[2]
Various Cultivars (USA)	19 different varieties	3 varieties exceeded 20	[3]
Various Cultivars (132 genotypes)	Mean of all samples	7.2	
Purified Avenin Extract	Not specified	85% protein, 96% of which is avenin	_



Experimental Protocols

Avenin Extraction from Food Samples

Avenin extraction is a critical first step for both ELISA and LC-MS/MS analyses. The choice of extraction solution can influence the efficiency of protein recovery.

Materials:

- Food sample (homogenized)
- Extraction Solution A: 60% (v/v) ethanol in deionized water
- Extraction Solution B: 55% (v/v) isopropanol, 2% (w/v) DTT in deionized water
- Centrifuge
- Vortex mixer
- Incubator/shaker

Procedure:

- Weigh 1 g of the homogenized food sample into a centrifuge tube.
- Add 10 mL of the chosen extraction solution (A or B).
- Vortex vigorously for 2 minutes at room temperature.
- Incubate for 30 minutes at room temperature with shaking.
- Centrifuge at 6,000 x g for 20 minutes.
- Carefully collect the supernatant containing the extracted avenin. The supernatant can now be used for ELISA or further processed for LC-MS/MS.





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Avenin Extraction Workflow

Protocol 1: Sandwich ELISA for Avenin Quantification

This protocol provides a general procedure for a sandwich ELISA. For commercially available kits, the manufacturer's instructions should be followed.

Materials:

- Avenin extract (from section 5.1)
- ELISA plate pre-coated with anti-avenin capture antibody
- Avenin standards of known concentrations
- Biotinylated anti-avenin detection antibody
- Streptavidin-HRP conjugate
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Microplate reader

Procedure:

- Plate Preparation: If not pre-coated, coat the ELISA plate wells with 100 μL of capture antibody (1-10 μg/mL in PBS) and incubate overnight at 4°C. Wash three times with wash buffer.
- Blocking: Add 200 μ L of blocking buffer to each well and incubate for 2 hours at room temperature. Wash three times.

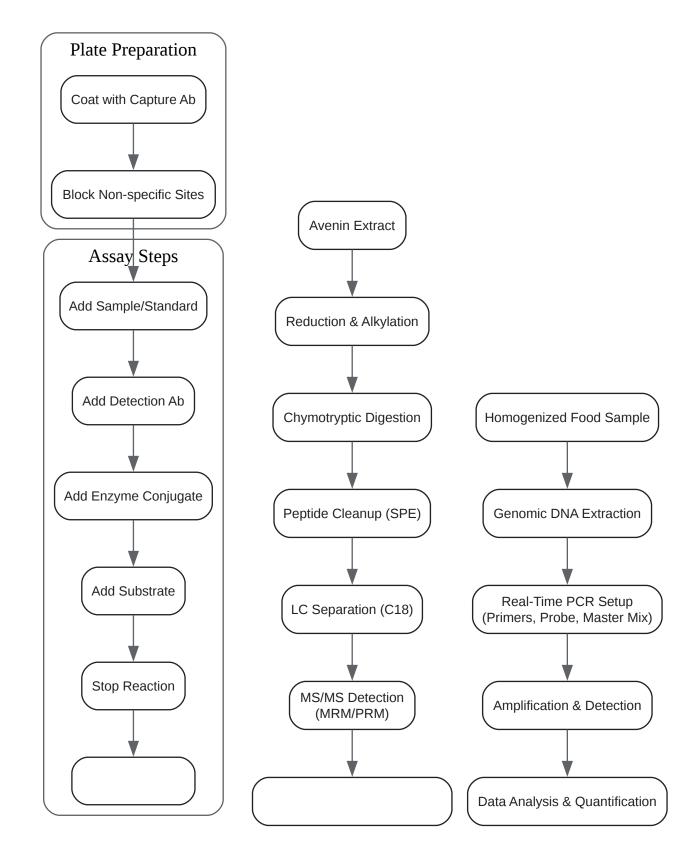






- Sample and Standard Incubation: Add 100 μL of **avenin** standards and diluted sample extracts to the wells. Incubate for 2 hours at room temperature. Wash four times.
- Detection Antibody Incubation: Add 100 μ L of biotinylated detection antibody to each well and incubate for 1 hour at room temperature. Wash four times.
- Streptavidin-HRP Incubation: Add 100 μL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash four times.
- Substrate Reaction: Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 µL of stop solution to each well.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the avenin concentration in the samples from the standard curve.





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